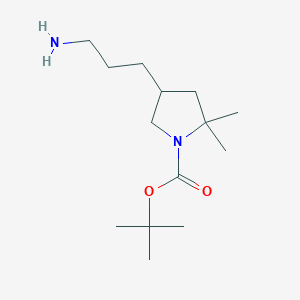
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the protection of amines and subsequent reactions. One common method involves the reaction of 4-(3-aminopropyl)-2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product .
化学反应分析
Types of Reactions
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe for investigating biochemical pathways and cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a precursor for active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and polymers .
作用机制
The mechanism of action of tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopropyl)-1-piperazinecarboxylate
Uniqueness
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This uniqueness makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C14H28N2O2 |
|---|---|
分子量 |
256.38 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-11(7-6-8-15)9-14(16,4)5/h11H,6-10,15H2,1-5H3 |
InChI 键 |
GFCJGMPPLDUPEC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



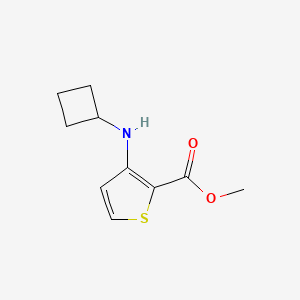
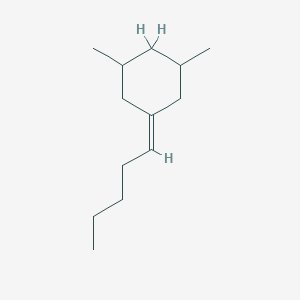
![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)
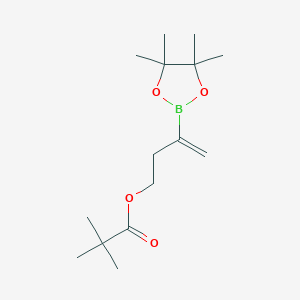
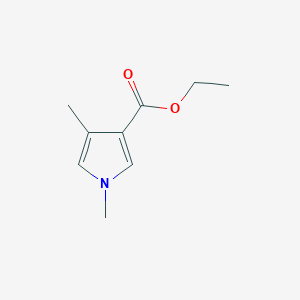
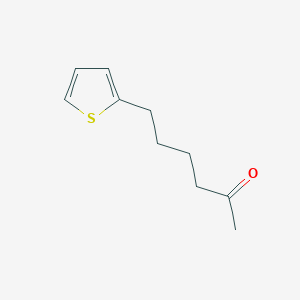
![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)

![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)



